

pharmacokinetics of deuterated Epalrestat

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Compound Focus: Epalrestat-d5

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Pharmacokinetics of Standard Epalrestat

The table below summarizes key pharmacokinetic parameters of non-deuterated Epalrestat from a study in C57BL/6J mice [1].

Parameter	Value (Mean)
C _{max} (Maximum Concentration)	36.23 ± 7.39 µg/mL
AUC _{0-∞} (Area Under the Curve)	Dose-dependent
AUC _{0-12h}	29,086.5 µg/L·h
T _{1/2} (Elimination Half-Life)	1.2 hours
MRT (Mean Residence Time)	1.8 hours
Tissue Distribution	High exposure in stomach, intestine, liver, kidney; low in brain
Excretion	Small amounts detected in urine and feces

The Rationale for Deuterating Drugs

Deuteration is a strategy in drug development that involves replacing hydrogen atoms (^1H) in a molecule with deuterium (^2H or D), a heavier, stable isotope [2] [3]. This subtle change can significantly alter a drug's pharmacokinetics by strengthening the chemical bonds involved in its metabolism. The goal is to slow down the rate of drug breakdown, potentially leading to [2] [3] [4]:

- **Improved Half-life ($T_{1/2}$) and Mean Residence Time (MRT)**
- More desirable exposure levels (**AUC** and **C_{max}**)
- Reduced formation of toxic metabolites
- Possibility of lower or less frequent dosing

This approach has been successfully applied to other drugs, such as deuterated forms of Tetrabenazine [2] [4].

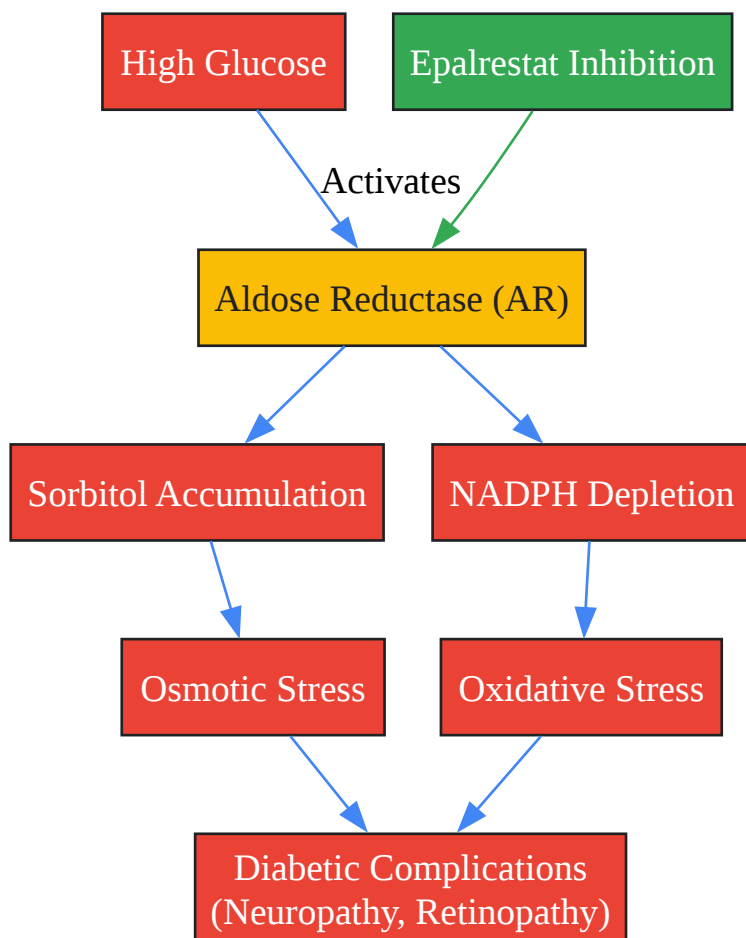
Core Experimental Protocols in Pharmacokinetics

The methodologies from studies on standard Epalrestat and related deuterated drugs provide a template for key experiments [1] [5].

- **Bioanalysis using LC-MS/MS:** Quantitative analysis of Epalrestat in biosamples (plasma, tissues) is performed with Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS). The method is validated for parameters like **linearity, precision, accuracy, recovery, and matrix effects** [1]. For instance, one validated method showed a linear range of 2–5000 ng/mL and a precision of less than 12.3% [1].
- **Animal Pharmacokinetic Studies:** Studies are conducted in animal models like C57BL/6J mice. Animals receive a single or multiple doses of the compound. Blood samples are serially collected over time, and tissues (stomach, intestine, liver, kidney, brain) are harvested at designated time points to assess distribution [1].
- **Human Clinical Trials (Phase I):** First-in-human studies are randomized, double-blind, and placebo-controlled. Healthy subjects receive single ascending doses. Blood and urine samples are collected at predefined intervals to evaluate safety, tolerability, and key PK parameters (**C_{max}, T_{max}, AUC, T_{1/2}**) [5].

Epalrestat's Mechanism of Action

Epalrestat is an aldose reductase inhibitor. Its primary mechanism, which would be the target of any therapeutic deuteration strategy, is illustrated below.



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Epalrestat inhibits aldose reductase, blocking a key pathway that leads to diabetic complications [6] [7].

Research Outlook

Currently, **deuterated Epalrestat remains a hypothetical compound** not yet described in the scientific literature. Research efforts are instead exploring its application in novel areas, such as overcoming drug resistance in **hepatocellular carcinoma (HCC)** when combined with therapies like Lenvatinib [8].

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